Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a piperazine-derived compound with a molecular formula of C22H28N2O4·HCl (free base: C22H28N2O4, MW 384.476) . The structure features a biphenyl-4-yloxy group attached to a 2-hydroxypropyl chain, which is further linked to an ethyl piperazine carboxylate backbone. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Key identifiers include ChemSpider ID 2212915 and synonyms such as ethyl 4-[3-([1,1′-biphenyl]-4-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate . Suppliers like Kainic.com and Asymchem Laboratories list this compound, indicating its commercial availability for research .
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4.ClH/c1-2-27-22(26)24-14-12-23(13-15-24)16-20(25)17-28-21-10-8-19(9-11-21)18-6-4-3-5-7-18;/h3-11,20,25H,2,12-17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINRUXUBWEVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, often referred to as a piperazine derivative, has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperazine core linked to a biphenyl moiety through a hydroxypropyl group. This configuration is hypothesized to enhance its interaction with biological targets such as receptors and enzymes.
- Serotonin Receptor Modulation :
-
Anticancer Activity :
- Research indicates that piperazine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The presence of the biphenyl group is believed to facilitate better binding affinity to cancer-related proteins.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
In a study published in Nature, the compound was evaluated for its antidepressant properties using the forced swim test in rodents. Results indicated a significant reduction in immobility time, suggesting enhanced mood elevation compared to control groups .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer potential of piperazine derivatives highlighted that the tested compound exhibited higher cytotoxicity against FaDu hypopharyngeal carcinoma cells than conventional drugs. The study utilized flow cytometry to assess apoptosis rates, revealing a clear increase in early apoptotic cells upon treatment with the compound .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives often correlates with their structural features. Key findings from SAR studies suggest:
- Hydrophobic Interactions : The biphenyl group enhances hydrophobic interactions with target proteins, improving binding affinity.
- Piperazine Ring Modifications : Substitutions on the piperazine ring can significantly alter pharmacological profiles, influencing both receptor selectivity and potency against enzymes such as AChE .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are critical for its therapeutic applications:
Neuropharmacological Effects
- Serotonin Receptor Modulation : The compound has been shown to antagonize the 5-HT7 serotonin receptor, which is implicated in mood regulation and antidepressant effects.
- Case Study : In a study utilizing the forced swim test in rodents, the compound demonstrated a significant reduction in immobility time, indicating potential antidepressant properties.
Anticancer Activity
- Mechanism : Research indicates that the compound can induce apoptosis in various cancer cell lines.
- Case Study : A study on FaDu hypopharyngeal carcinoma cells revealed that the compound exhibited higher cytotoxicity compared to conventional treatments, with flow cytometry analysis showing increased early apoptotic cells upon treatment.
Cholinesterase Inhibition
- The compound has also been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease research.
Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antidepressant | 5-HT7 Receptor Antagonism | Nature Study |
| Anticancer | Induction of Apoptosis | Flow Cytometry Analysis |
| Cholinesterase Inhibition | AChE and BuChE Inhibition | Various Studies |
Structure-Activity Relationship (SAR)
The biological activity of this compound correlates with its structural features:
- Hydrophobic Interactions : The biphenyl group enhances hydrophobic interactions with target proteins, improving binding affinity.
- Piperazine Ring Modifications : Alterations on the piperazine ring can significantly influence pharmacological profiles, affecting both receptor selectivity and potency against enzymes such as AChE.
Comparison with Similar Compounds
Core Piperazine Backbone
The target compound shares a piperazine-carboxylate core with several analogues, but substituents vary significantly:
Functional Groups
- Biphenyl-4-yloxy vs. Aromatic Substituents: The target’s biphenyl group enables π-π stacking interactions, contrasting with naphthyloxy () or carbazole () groups, which offer larger aromatic surfaces for receptor binding.
Physicochemical Properties
Solubility and Stability
- The hydrochloride salt of the target compound improves aqueous solubility compared to free bases like tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate (), which relies on sulfonate groups for solubility .
- Compounds with tert-butyl protecting groups (e.g., ) exhibit lower polarity, favoring synthetic intermediates over bioactive forms .
Hydrogen Bonding Capacity
Receptor Targeting
Q & A
Q. What are the critical structural features of this compound that determine its pharmacological potential?
The compound’s activity is influenced by:
- Piperazine core : Facilitates interactions with biological targets (e.g., receptors) via hydrogen bonding and electrostatic interactions .
- Biphenyl ether moiety : Enhances lipophilicity, improving membrane permeability .
- Hydroxypropyl linker : Introduces stereochemical complexity; the 2-hydroxy group may participate in hydrogen bonding with enzymes or receptors . Methodological Insight: Computational docking studies (e.g., AutoDock Vina) combined with mutagenesis assays can validate target interactions.
Q. What synthetic strategies are commonly employed to prepare this compound?
A typical multi-step synthesis involves:
- Nucleophilic substitution : Reacting 4-([1,1'-biphenyl]-4-yloxy)epoxide with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the hydroxypropyl-piperazine intermediate .
- Carbamate formation : Treating the intermediate with ethyl chloroformate in dichloromethane (DCM) with triethylamine as a base .
- Hydrochloride salt formation : Precipitation using dry HCl in diethyl ether . Optimization Tip: Adjust reaction temperature (40–60°C) and solvent polarity to minimize side reactions like epoxide ring-opening byproducts .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry and regioselectivity .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .
- X-ray crystallography : Resolve ambiguous stereocenters in the hydroxypropyl chain .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Contradictions may arise from:
- Varied assay conditions (e.g., pH, cell lines). Validate activity using standardized protocols (e.g., NIH/3T3 fibroblasts for receptor binding assays) .
- Impurity profiles : Use preparative HPLC to isolate enantiomers or diastereomers and test individually .
- Species-specific responses : Compare in vitro (human vs. rodent primary cells) and in vivo models .
Q. What experimental approaches can elucidate the compound’s mechanism of action?
- Target deconvolution : Combine affinity chromatography with mass spectrometry to identify binding partners .
- Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
- In silico modeling : Molecular dynamics simulations (e.g., GROMACS) to predict conformational changes in target proteins upon binding .
Q. How does substitution on the biphenyl moiety affect structure-activity relationships (SAR)?
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug design : Mask the hydroxyl group as an ester (e.g., acetyl) to enhance absorption .
- Nanoparticle encapsulation : Use PLGA nanoparticles to increase plasma half-life .
- Co-crystallization : Improve solubility via co-crystals with succinic acid .
Data Contradiction Analysis
Q. Why might conflicting data arise in cytotoxicity assays?
- Assay interference : The compound’s autofluorescence may distort results in fluorometric assays (e.g., MTT). Validate with luminescent assays (CellTiter-Glo) .
- Batch variability : Ensure consistent salt form (hydrochloride vs. freebase) and storage conditions (desiccated at −20°C) .
Experimental Design Recommendations
Q. How to design a robust SAR study for derivatives of this compound?
- Diverse substituent library : Synthesize analogs with variations in the biphenyl ether, piperazine, and carbamate groups .
- Hierarchical screening : Primary screening (binding affinity) → Secondary screening (selectivity, cytotoxicity) → Tertiary screening (in vivo efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
